Cas no 82413-20-5 (Droloxifene)
Droloxifene Chemical and Physical Properties
Names and Identifiers
-
- Droloxifene
- 3-[1-[4-(2-Dimethylaminoethoxy)phenyl]-2-phenyl-but-1-enyl]phenol
- (E)-3-Hydroxy Tamoxifen
- 3-HYDROXY TAMOXIFEN
- (E)-1-(4'-(2-dimethylaminoethoxy)phenyl)-1-(3-hydroxyphenyl)-2-phenylbut-1-ene
- Droloxifeno [Spanish]
- Droloxifenum [Latin]
- E-1-[4'-(2-dimethylaminoethoxy)-phenyl]-1-(3'-hydroxyphenyl)-2-phenyl-1-butene
- E-Droloxifene
- FK-435
- K 060
- K 060E
- 3-[(1E)-1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]phenol (ACI)
- Phenol, 3-[(1E)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenyl-1-butenyl]- (9CI)
- Phenol, 3-[1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenyl-1-butenyl]-, (E)- (ZCI)
- 3-Hydroxytamoxifen
- K 21.060E
- 0M67U6Z98F
- E-1-[4'-(2-dimethylaminoethoxy)-phenyl]-1-(3 '-hydroxyphenyl)-2-phenyl-1-butene
- D03911
- BIDD:ER0213
- A840323
- K060E
- DROLOXIFENE [MART.]
- Phenol, 3-(1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenyl-1-butenyl)-, (E)-
- CHEBI:34731
- 82413-20-5
- (E)-1-(4'-(2-Dimethylaminoethoxy)phenyl)-1-(3'-hydroxyphenyl)-2-phenylbut-1-ene
- 3-[(E)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol
- K060
- HY-121149
- CS-0079544
- 3-[(1e)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenyl-1-butenyl] phenol
- CHEMBL487
- BDBM430671
- Droloxifene [USAN:INN]
- (E)-.ALPHA.-P-2-(DIMETHYLAMINO)ETHOXYPHENYL-.ALPHA.'-ETHYL-3-STILBENOL
- AKOS015895449
- 3-[(1E)-1-{4-[2-(dimethylamino)ethoxy]phenyl}-2-phenylbut-1-en-1-yl]phenol
- MS-26418
- DROLOXIFENE [INN]
- Droloxifene (USAN/INN)
- ZQZFYGIXNQKOAV-OCEACIFDSA-N
- K-060
- (E)-3-(1-(4-(2-(Dimethylamino)ethoxy)phenyl)-2-phenyl-1-butenyl)phenol
- (E)-alpha-(para-(2-(Dimethylamino)ethoxy)phenyl)-alpha'-ethyl-3-stilbenol (IUPAC)
- DROLOXIFENE [USAN]
- K-21060E
- EC 428-010-4
- 3-Hydroxytamoxifen (Droloxifene)
- 82413-20-5 (free base)
- ethylenediaminedihydroiodide
- DTXSID9022441
- NS00007704
- (E)-3-[1-[4-[2-(DIMETHYLAMINO)ETHOXY]PHENYL]-2-PHENYL-1-BUTENYL]-PHENOL CITRATE
- Q27116249
- DROLOXIFENE [MI]
- UNII-0M67U6Z98F
- DROLOXIFENE [IARC]
- (E)-alpha-(p-(2-(Dimethylamino)ethoxy)phenyl)-alpha'-ethyl-3-stilbenol
- (E)-3-(1-(4-(2-(Dimethylamino)ethoxy)phenyl)-2-phenylbut-1-enyl)phenol
- trans-1-(4-beta-Dimethylaminoethoxyphenyl)-1-(3-hydroxyphenyl)-2-phenylbut-1-ene
- K 21060E
- Droloxifenum
- SCHEMBL4842
- PHENOL, 3-1-4-2-(DIMETHYLAMINO)ETHOXYPHENYL-2-PHENYL-1-BUTENYL-, (E)-
- (E)-3-(1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylbut-1-en-1-yl)phenol
- Droloxifeno
- G12705
- BRD-K38477637-001-01-0
- GLXC-20948
-
- Inchi: 1S/C26H29NO2/c1-4-25(20-9-6-5-7-10-20)26(22-11-8-12-23(28)19-22)21-13-15-24(16-14-21)29-18-17-27(2)3/h5-16,19,28H,4,17-18H2,1-3H3/b26-25+
- InChI Key: ZQZFYGIXNQKOAV-OCEACIFDSA-N
- SMILES: C(/C1C=CC=C(O)C=1)(\C1C=CC(OCCN(C)C)=CC=1)=C(\C1C=CC=CC=1)/CC
Computed Properties
- Exact Mass: 579.24700
- Monoisotopic Mass: 387.22
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 29
- Rotatable Bond Count: 8
- Complexity: 501
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 32.7A^2
- XLogP3: 6.8
Experimental Properties
- Color/Form: 灰白色至灰白的-米色固体
- Density: Not available
- Melting Point: 127-129°C
- Boiling Point: Not available
- Flash Point: Not available
- Refractive Index: 1.596
- Solubility: DMSO (Slightly), Methanol (Slightly)
- PSA: 164.83000
- LogP: 4.45320
- Vapor Pressure: Not available
Droloxifene Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:Amber Vial, -20°C Freezer
Droloxifene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-121149-5mg |
Droloxifene |
82413-20-5 | 99.89% | 5mg |
¥2500 | 2025-04-15 | |
| TRC | H954720-5mg |
(E)-3-Hydroxy Tamoxifen |
82413-20-5 | 5mg |
$ 91.00 | 2023-09-07 | ||
| TRC | H954720-10mg |
(E)-3-Hydroxy Tamoxifen |
82413-20-5 | 10mg |
$ 142.00 | 2023-09-07 | ||
| TRC | H954720-50mg |
(E)-3-Hydroxy Tamoxifen |
82413-20-5 | 50mg |
$ 413.00 | 2023-09-07 | ||
| MedChemExpress | HY-121149-10mM*1mLinDMSO |
Droloxifene |
82413-20-5 | 99.68% | 10mM*1mLinDMSO |
¥2750 | 2023-07-26 | |
| LKT Labs | D6957-5 mg |
Droloxifene |
82413-20-5 | ≥98% | 5mg |
$88.60 | 2023-07-11 | |
| LKT Labs | D6957-25 mg |
Droloxifene |
82413-20-5 | ≥98% | 25mg |
$166.10 | 2023-07-11 | |
| LKT Labs | D6957-100 mg |
Droloxifene |
82413-20-5 | ≥98% | 100MG |
$511.20 | 2023-07-11 | |
| LKT Labs | D6957-250 mg |
Droloxifene |
82413-20-5 | ≥98% | 250MG |
$894.50 | 2023-07-11 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-205660-25 mg |
Droloxifene, |
82413-20-5 | 25mg |
¥1,226.00 | 2023-07-10 |
Droloxifene Production Method
Production Method 1
Production Method 2
Production Method 3
2.1 Reagents: Trifluoromethanesulfonic acid Solvents: Dichloromethane ; 2 h, 0 °C
Production Method 4
2.1 Reagents: Potassium tert-butoxide Solvents: Dimethyl sulfoxide ; 2 h, 50 °C
3.1 Reagents: Trifluoromethanesulfonic acid Solvents: Dichloromethane ; 2 h, 0 °C
Production Method 5
2.1 Reagents: Potassium carbonate Solvents: Acetone , Water
3.1 Reagents: Methyllithium Solvents: Tetrahydrofuran
Production Method 6
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran
3.1 Reagents: Hydrochloric acid Solvents: Methanol
3.2 Reagents: Hydrochloric acid Solvents: Water
Production Method 7
2.1 Solvents: Ethanol ; 8 h, 110 °C
3.1 Reagents: Potassium tert-butoxide Solvents: Dimethyl sulfoxide ; 2 h, 50 °C
4.1 Reagents: Trifluoromethanesulfonic acid Solvents: Dichloromethane ; 2 h, 0 °C
Production Method 8
2.1 Reagents: Potassium fluoride , Hydrogen bromide Solvents: Dimethylformamide
3.1 Reagents: Potassium carbonate Solvents: Acetone , Water
4.1 Reagents: Methyllithium Solvents: Tetrahydrofuran
Production Method 9
Production Method 10
Production Method 11
1.2 Reagents: Hydrochloric acid Solvents: Water
Production Method 12
2.1 Reagents: Methyllithium Solvents: Tetrahydrofuran
Production Method 13
2.1 Reagents: Methyllithium Solvents: Tetrahydrofuran
Production Method 14
2.1 Reagents: Hydrochloric acid Solvents: Methanol
2.2 Reagents: Hydrochloric acid Solvents: Water
Production Method 15
2.1 Reagents: Trifluoromethanesulfonic acid Solvents: Dichloromethane ; 2 h, 0 °C
Production Method 16
2.1 Catalysts: Potassium tert-butoxide Solvents: Dimethyl sulfoxide ; 2 h, 50 °C
3.1 Reagents: Trifluoromethanesulfonic acid Solvents: Dichloromethane ; 2 h, 0 °C
Production Method 17
2.1 Reagents: Potassium carbonate Solvents: Acetone , Water
3.1 Reagents: Methyllithium Solvents: Tetrahydrofuran
Production Method 18
2.1 Solvents: Ethanol ; 8 h, 110 °C
3.1 Catalysts: Potassium tert-butoxide Solvents: Dimethyl sulfoxide ; 2 h, 50 °C
4.1 Reagents: Trifluoromethanesulfonic acid Solvents: Dichloromethane ; 2 h, 0 °C
Production Method 19
2.1 Catalysts: Zinc , Titanium tetrachloride Solvents: Tetrahydrofuran
3.1 Reagents: Potassium carbonate Solvents: Acetone , Water
4.1 Reagents: Methyllithium Solvents: Tetrahydrofuran
Production Method 20
2.1 Reagents: Sodium ethoxide Solvents: Ethanol
3.1 Reagents: Butyllithium Solvents: Tetrahydrofuran
4.1 Reagents: Hydrochloric acid Solvents: Methanol
4.2 Reagents: Hydrochloric acid Solvents: Water
Droloxifene Raw materials
- (2-chloroethyl)dimethylamine hydrochloride
- Cinnamyltrimethylsilane
- 1-(4-(2-Dimethylamino)-2-ethoxyphenyl butanone
- 1-(4-Hydroxyphenyl)-2-phenyl-1-butanone
- Propanoic acid, 2,2-dimethyl-, 3-[(1E)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]phenyl ester
- Propanoic acid, 2,2-dimethyl-, 3-[(1E)-1-(4-hydroxyphenyl)-2-phenyl-1-buten-1-yl]phenyl ester
- Propanoic acid, 2,2-dimethyl-, 3-[1-(4-hydroxyphenyl)-2-phenyl-1-buten-1-yl]phenyl ester
- 4'-Hydroxy-3-(trimethylacetoxy)benzophenone
- 2-(3-Bromophenoxy)tetrahydro-2H-pyran
- Phenyl 2-Chloroethyl Ether
- 1-(4-Methoxyphenyl)-2-phenyl-1-butanone
- 2-Chloro-N,N-dimethylethanamine
- Phenol, 3-[1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-2-phenyl-1-buten-1-yl]-
- Phenol,3-[(1Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]-
- Propanoic acid, 2,2-dimethyl-, 3-formylphenyl ester
- Phenol, 3-[1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenyl-3-butenyl]-
- Propanoic acid, 2,2-dimethyl-, 3-[1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]phenyl ester
- Benzeneethanol, α-[4-[2-(dimethylamino)ethoxy]phenyl]-β-ethyl-α-[3-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-
- Propanoic acid, 2,2-dimethyl-, 3-[1-[4-(2-chloroethoxy)phenyl]-2-phenyl-3-buten-1-yl]phenyl ester
Droloxifene Preparation Products
Droloxifene Suppliers
Droloxifene Related Literature
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
Additional information on Droloxifene
Comprehensive Overview of Droloxifene (CAS No. 82413-20-5): Mechanism, Applications, and Research Insights
Droloxifene (CAS No. 82413-20-5) is a selective estrogen receptor modulator (SERM) that has garnered significant attention in biomedical research due to its potential therapeutic applications. Structurally related to tamoxifen, this compound exhibits a unique balance of estrogenic and anti-estrogenic effects, making it a subject of interest for conditions like osteoporosis, breast cancer, and cardiovascular health. Its molecular formula, C26H27NO3, and optimized pharmacokinetic profile highlight its suitability for clinical exploration.
Recent studies emphasize Droloxifene's role in addressing hormone-dependent cancers, particularly in postmenopausal women. Unlike first-generation SERMs, it demonstrates reduced uterine stimulation, a critical factor in minimizing side effects. Researchers are also investigating its synergy with aromatase inhibitors and CDK4/6 inhibitors, aligning with current trends in combination therapy for metastatic breast cancer. These advancements respond to frequent search queries like "Droloxifene vs. Tamoxifen efficacy" or "new SERMs for bone density preservation."
The compound's mechanism involves competitive binding to estrogen receptors (ERα/ERβ), modulating transcriptional activity in target tissues. Preclinical data suggest superior bioavailability and a shorter half-life compared to analogs, reducing accumulation risks. Such properties address patient concerns about long-term drug toxicity, a trending topic in precision medicine forums. Additionally, its potential to cross the blood-brain barrier sparks interest in neuroprotective applications, though clinical evidence remains limited.
From a formulation perspective, Droloxifene citrate (a salt form) enhances solubility for oral administration. Pharmaceutical developers are optimizing nanoparticle delivery systems to improve its therapeutic index—a hot topic in drug delivery technology searches. Stability studies confirm its resilience under standard storage conditions (2–8°C), crucial for global supply chain logistics.
Emerging discussions link Droloxifene to metabolic syndrome management, with studies noting its influence on lipid profiles and glucose homeostasis. This positions it as a multifunctional agent in aging-related diseases, resonating with searches like "SERMs for diabetes prevention." However, researchers caution that phase III trial data are needed to validate these observations.
In summary, Droloxifene (CAS No. 82413-20-5) represents a versatile candidate bridging oncology and metabolic therapeutics. Its evolving profile meets contemporary demands for targeted therapies with improved safety margins, while unanswered questions fuel ongoing investigations—perfectly aligning with today’s patient-centric research paradigm.
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